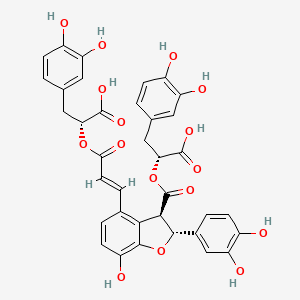![molecular formula C22H21Cl3N4O3S B2890401 2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide CAS No. 729560-90-1](/img/structure/B2890401.png)
2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C22H21Cl3N4O3S and a molecular weight of 527.851. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are often synthesized using various organic synthesis techniques, such as catalytic protodeboronation of pinacol boronic esters2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H21Cl3N4O3S1. However, without more specific information or a detailed structural diagram, it’s difficult to provide a comprehensive analysis of its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds often undergo reactions such as protodeboronation2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources. Typically, these properties would include things like melting point, boiling point, solubility, and stability under various conditions.Applications De Recherche Scientifique
Polyamide Synthesis and Characterization
Research has explored the synthesis of new polyamides using aromatic diamines and dicarboxylic acids, highlighting the importance of such compounds in materials science. For instance, Faghihi and Mozaffari (2008) synthesized several new polyamides through direct polycondensation, which were fully characterized and showed potential for various applications due to their solubility and thermal properties (Faghihi & Mozaffari, 2008).
Polyimide and Polyamide Applications
Another study by Yang and Lin (1995) synthesized aromatic polyamides and polyimides from a specific diamine and various diacids, demonstrating their amorphous nature, solubility in polar solvents, and high thermal stability. These materials could have applications in electronics and aerospace due to their robust physical properties (Yang & Lin, 1995).
Heavy Metal Ion Adsorption
Ravikumar et al. (2011) synthesized aromatic polyamides and polythioamides with pendent chlorobenzylidine rings for heavy metal ion adsorption. Their study highlighted the potential environmental applications of such polymers in water purification and heavy metal remediation (Ravikumar et al., 2011).
Novel Synthesis Methods
Research by Kobayashi et al. (2009) developed a facile method for synthesizing derivatives involving pyridine rings, which might relate to the structural complexity of the compound . Such methodologies expand the toolkit for creating novel compounds with potential pharmaceutical or material science applications (Kobayashi et al., 2009).
Aromatic Polyamide-Imides
Shockravi et al. (2009) synthesized novel organic-soluble polyamide-imides bearing ether and sulfide links, showcasing their outstanding solubility and thermal stability. These compounds are significant for developing advanced polymers with specific mechanical and thermal properties (Shockravi et al., 2009).
Safety And Hazards
As this compound is intended for research use only and not for human or veterinary use1, it should be handled with care. Always follow standard safety procedures when handling chemical substances.
Orientations Futures
The future directions of research involving this compound are not specified in the available resources. However, given its complex structure and the potential for various chemical reactions, it could be a subject of interest in various fields of chemical research.
Please note that this analysis is based on the limited information available and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O3S/c1-3-29(4-2)20-10-8-15(33(31,32)28-18-12-14(23)7-9-17(18)24)13-19(20)27-22(30)16-6-5-11-26-21(16)25/h5-13,28H,3-4H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYIDSWXKKLNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)
![(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2890323.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)

![2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2890331.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890335.png)

![N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2890337.png)
![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)